molecular formula C13H13NO2 B1301166 ethyl 4-(1H-pyrrol-1-yl)benzoate CAS No. 5044-37-1

ethyl 4-(1H-pyrrol-1-yl)benzoate

Cat. No.: B1301166
CAS No.: 5044-37-1
M. Wt: 215.25 g/mol
InChI Key: FOELSWUYONNGSV-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C13H13NO2. It is a colorless liquid at room temperature and has a characteristic aromatic odor similar to benzoic esters. This compound is used as an intermediate in the synthesis of various organic molecules and has applications in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(1H-pyrrol-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of benzoic acid with ethanol in the presence of an acid catalyst to form ethyl benzoate. This intermediate is then subjected to acylation with 1H-pyrrole to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale esterification and acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(1H-pyrrol-1-yl)benzoate can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and potential biological activities. Its versatility as a synthetic intermediate makes it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-pyrrol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOELSWUYONNGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371381
Record name ethyl 4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5044-37-1
Record name ethyl 4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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